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molecular formula C12H16O3 B8748615 5-(Tert-butyl)-4-hydroxy-M-toluic acid CAS No. 13423-76-2

5-(Tert-butyl)-4-hydroxy-M-toluic acid

Cat. No. B8748615
M. Wt: 208.25 g/mol
InChI Key: GGGUNKQEEMUVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623052

Procedure details

Charge a reaction vessel with a suspension of sodium hydride (4.74 g, 0.198 mol) in anhydrous ethylene glycol dimethyl ether (150 mL). Add, by dropwise addition, a solution of 2-t-butyl-6-methylphenol (0.1 mol) in ethylene glycol dimethyl ether (150 mL). Warm to 50°-60° C. for 1.5 hours then introduce carbon dioxide through a gas-disparging tube below the surface of the reaction mixture for 20 hours. Cool to 5° C. and destroy the excess sodium hydride carefully with methyl alcohol (30 mL). After hydrogen evolution ceases, adjust the pH of the reaction mixture to 2 with 1N hydrochloric acid. Dilute with water (1.6 L) and collect the title compound by filtration.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:8]=1[OH:14])([CH3:6])([CH3:5])[CH3:4].[C:15](=[O:17])=[O:16]>COCCOC>[C:3]([C:7]1[CH:12]=[C:11]([CH:10]=[C:9]([CH3:13])[C:8]=1[OH:14])[C:15]([OH:17])=[O:16])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a reaction vessel
ADDITION
Type
ADDITION
Details
Add, by dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
Warm to 50°-60° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
destroy the excess sodium hydride carefully with methyl alcohol (30 mL)
ADDITION
Type
ADDITION
Details
Dilute with water (1.6 L)
CUSTOM
Type
CUSTOM
Details
collect the title compound
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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